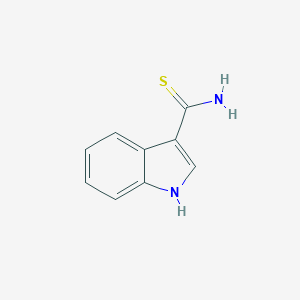

1H-Indol-3-carbothioamid

Übersicht

Beschreibung

Indole-3-thio Carboxamide is a synthetic intermediate widely used in pharmaceutical synthesis. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Indol-3-thiocarboxamid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Industrie: Es wird bei der Produktion von Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Indol-3-thiocarboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise wirkt es als Inhibitor bestimmter Enzyme, indem es Wasserstoffbrückenbindungen mit den aktiven Zentren bildet und so deren Aktivität hemmt . Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Proteinen und Enzymen zu interagieren, deren Funktion zu beeinflussen und zu therapeutischen Wirkungen zu führen.

Ähnliche Verbindungen:

- Indol-2-carboxamid

- Indol-3-carboxamid

- Indol-2-thiocarboxamid

Vergleich: Indol-3-thiocarboxamid ist aufgrund des Vorhandenseins der Thiogruppe einzigartig, die ihre Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und zur Interaktion mit biologischen Zielstrukturen erhöht. Dies macht es zu einem stärkeren Inhibitor im Vergleich zu seinen Analoga . Darüber hinaus bietet die Thiogruppe eine besondere chemische Reaktivität, die vielfältige synthetische Anwendungen ermöglicht.

Wirkmechanismus

Target of Action

1H-Indole-3-carbothioamide, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-carbothioamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . This suggests that 1H-Indole-3-carbothioamide may also be involved in similar biochemical pathways.

Pharmacokinetics

The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 1H-Indole-3-carbothioamide may have diverse molecular and cellular effects.

Action Environment

The synthesis of indole derivatives is known to be influenced by various factors, suggesting that the action of 1h-indole-3-carbothioamide may also be influenced by environmental conditions .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1H-Indole-3-carbothioamide Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that 1H-Indole-3-carbothioamide interacts with are yet to be identified.

Cellular Effects

The cellular effects of 1H-Indole-3-carbothioamide Indole derivatives have been shown to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-3-carbothioamide Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Indol-3-thiocarboxamid beinhaltet typischerweise die palladiumkatalysierte carbonylative Cyclisierung von 2-Ethinylanilinen mit Nitroarenen. Diese Methode verwendet Nitroarene als Stickstoffquelle und Molybdänhexacarbonyl als Kohlenmonoxid-Surrogat, was zu mittleren bis hohen Ausbeuten des gewünschten Produkts führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Indol-3-thiocarboxamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und fortschrittlichen Katalysatorsystemen sorgt für hohe Effizienz und Ausbeute in industriellen Umgebungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indol-3-thiocarboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können sie in die entsprechenden Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Amine und verschiedene substituierte Indolderivate .

Vergleich Mit ähnlichen Verbindungen

- Indole-2-carboxamide

- Indole-3-carboxamide

- Indole-2-thio Carboxamide

Comparison: Indole-3-thio Carboxamide is unique due to the presence of the thio group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a more potent inhibitor compared to its analogs . Additionally, the thio group provides distinct chemical reactivity, allowing for diverse synthetic applications.

Eigenschaften

IUPAC Name |

1H-indole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNZMJWESSLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483725 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-90-6 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

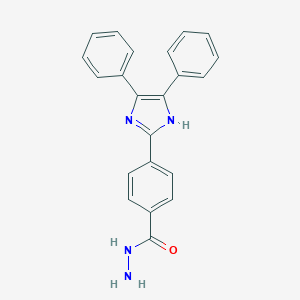

Q1: What is the significance of N-Phenyl-1H-Indole-3-carbothioamides in the synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles?

A1: N-Phenyl-1H-Indole-3-carbothioamides serve as crucial intermediates in the four-step synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles []. The research highlights their role in this specific chemical transformation, emphasizing their importance in constructing the target benzothiazole framework.

Q2: How is the structure of the synthesized compounds containing the N-Phenyl-1H-Indole-3-carbothioamide moiety confirmed?

A2: The research utilizes a combination of spectroscopic techniques to confirm the structure of the final products, which incorporate the N-Phenyl-1H-Indole-3-carbothioamide derived components. These techniques include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS) []. Each method provides complementary information about the structure and composition of the synthesized molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)](/img/structure/B124736.png)

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)